molecular formula C23H18N2O4S2 B2749147 1-(4-methoxyphenyl)-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidine-2,5-dione CAS No. 622351-84-2

1-(4-methoxyphenyl)-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2749147
CAS No.: 622351-84-2
M. Wt: 450.53
InChI Key: GPBROFOQGYPWRH-VNVABUEJSA-N
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Description

1-(4-methoxyphenyl)-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C23H18N2O4S2 and its molecular weight is 450.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research on similar thiazolidine derivatives has focused on their synthesis and evaluation for biological activities. For instance, Kim et al. (2004) designed and synthesized substituted pyridines and purines containing 2,4-thiazolidinedione. These compounds were evaluated for their effect on triglyceride accumulation and their hypoglycemic and hypolipidemic activities, identifying candidates for further pharmacological studies (Kim et al., 2004).

Microwave-Assisted Synthesis

Al-Zaydi (2010) explored the reaction of 2-thiazolin-4-ones with electrophiles under microwave irradiation, demonstrating a methodology that could potentially be applied to the synthesis of related thiazolidinedione compounds, offering a faster and more efficient route for compound generation (Al-Zaydi, 2010).

Antimicrobial Applications

Trotsko et al. (2018) synthesized new acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, showing antimicrobial activity against Gram-positive bacterial strains. This suggests potential applications of thiazolidine derivatives in developing new antimicrobial agents (Trotsko et al., 2018).

Antileukemic Activity

Kryshchyshyn et al. (2020) synthesized pyrrolidinedione-thiazolidinone hybrids and evaluated their antileukemic properties. One compound showed selective antiproliferative action against leukemia cell lines, indicating the potential of such hybrids in antileukemic therapy (Kryshchyshyn et al., 2020).

Molecular Design and Hypoglycemic Activity

Oguchi et al. (2000) focused on the design and synthesis of imidazopyridine thiazolidine-2,4-diones, evaluating their hypoglycemic activity. The research highlights the potential of thiazolidinedione derivatives in treating diabetes through their effect on insulin-induced adipocyte differentiation and hypoglycemic activity in vivo (Oguchi et al., 2000).

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4S2/c1-29-17-12-10-16(11-13-17)24-20(26)14-18(21(24)27)25-22(28)19(31-23(25)30)9-5-8-15-6-3-2-4-7-15/h2-13,18H,14H2,1H3/b8-5+,19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBROFOQGYPWRH-VNVABUEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C(=O)C(=CC=CC4=CC=CC=C4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C(=O)/C(=C/C=C/C4=CC=CC=C4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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